N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine
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Overview
Description
N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine is a complex organic compound that features a unique structure combining biphenyl, fluorene, and spirobi[fluorene] moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and fluorene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl and fluorene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives.
Scientific Research Applications
N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, in medicinal applications, it may interact with cellular receptors or enzymes, altering their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-amine
- N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine
Uniqueness
N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine is unique due to its spirobi[fluorene] structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C52H37N |
---|---|
Molecular Weight |
675.9 g/mol |
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-N-(4-phenylphenyl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C52H37N/c1-51(2)45-20-10-6-16-39(45)43-30-28-37(32-49(43)51)53(36-26-24-35(25-27-36)34-14-4-3-5-15-34)38-29-31-44-42-19-9-13-23-48(42)52(50(44)33-38)46-21-11-7-17-40(46)41-18-8-12-22-47(41)52/h3-33H,1-2H3 |
InChI Key |
VJPYNOCTTLZZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C79C1=CC=CC=C1C1=CC=CC=C91)C |
Origin of Product |
United States |
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